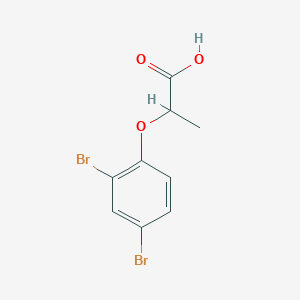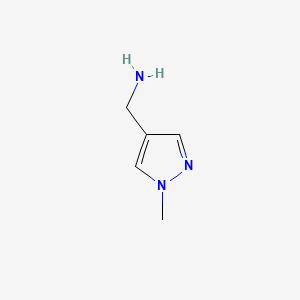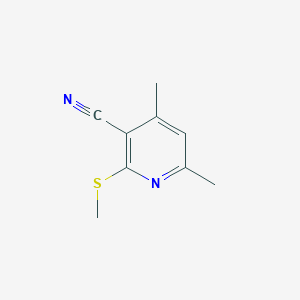
2-(2,4-Dibromophenoxy)propanoic acid
Overview
Description
“2-(2,4-Dibromophenoxy)propanoic acid” is an organic compound . It belongs to the class of aryloxyphenoxypropionic acids . The molecular formula of this compound is C9H8Br2O3 .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dibromophenoxy)propanoic acid” consists of a propanoic acid group attached to a 2,4-dibromophenyl group via an oxygen atom . The molecular weight of this compound is 323.97 g/mol .
Scientific Research Applications
Environmental Science: Adsorption and Removal of Herbicides
2-(2,4-Dibromophenoxy)propanoic acid has been studied for its potential use in environmental science, particularly in the adsorption and removal of herbicides from aqueous solutions . The compound’s structure allows it to interact with other chemicals, making it a candidate for creating filtration materials that can capture and remove herbicide residues from water bodies, thus reducing environmental pollution.
Agriculture: Herbicide Formulation
In agriculture, this compound is of interest due to its structural similarity to known herbicides . It could be used in the formulation of new herbicides that are more effective against resistant weed species. Its brominated aromatic structure suggests that it may interfere with plant growth processes, providing a broad-spectrum weed control option.
Material Science: Synthesis of Polymers
The brominated phenyl group in 2-(2,4-Dibromophenoxy)propanoic acid makes it a useful monomer in the synthesis of specialized polymers . These polymers could have enhanced properties like flame retardancy and chemical resistance, making them suitable for use in high-performance materials.
Analytical Chemistry: Chromatography Standards
Due to its unique structure, 2-(2,4-Dibromophenoxy)propanoic acid can serve as a standard or reference compound in chromatographic analysis . It can help in the calibration of equipment and in the development of analytical methods for detecting similar compounds in various samples.
Biochemistry Research: Study of Enzyme-Substrate Interactions
In biochemistry research, this compound can be used to study enzyme-substrate interactions, particularly those involving halogenated aromatic compounds . It can provide insights into the metabolic pathways of similar compounds and help in understanding the mechanisms of enzyme specificity and catalysis.
Pharmacology: Drug Metabolism Studies
The structural features of 2-(2,4-Dibromophenoxy)propanoic acid make it a candidate for studying drug metabolism, especially how halogenated compounds are processed in biological systems . This can lead to the development of safer and more effective drugs by understanding the pharmacokinetics and pharmacodynamics of brominated compounds.
Mechanism of Action
Target of Action
2-(2,4-Dibromophenoxy)propanoic acid is a type of organic compound that is widely used in the manufacture of pesticides and insecticides . It is a broad-spectrum herbicide that can effectively control various weeds .
Mode of Action
It is known that it interacts with its targets in a way that disrupts their normal functioning, leading to their death .
Biochemical Pathways
It is known that the compound can cause disturbances in the normal functioning of the targets, leading to their death .
Pharmacokinetics
It is known that the compound is highly soluble in water, has a low volatility, and is quite mobile .
Result of Action
The result of the action of 2-(2,4-Dibromophenoxy)propanoic acid is the effective control of various weeds. It disrupts the normal functioning of the weeds, leading to their death .
Action Environment
The action of 2-(2,4-Dibromophenoxy)propanoic acid can be influenced by various environmental factors. For example, its solubility in water and low volatility suggest that it can be easily transported in the environment, potentially affecting non-target organisms .
Safety and Hazards
properties
IUPAC Name |
2-(2,4-dibromophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJNLGGUPKGAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289748 | |
| Record name | 2-(2,4-dibromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dibromophenoxy)propanoic acid | |
CAS RN |
6965-70-4 | |
| Record name | 2-(2,4-Dibromophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dibromophenoxy)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6965-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dibromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-DIBROMOPHENOXY)-PROPIONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)

![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)


![2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B1331050.png)